NSC 185058

Beschreibung

Eigenschaften

IUPAC Name |

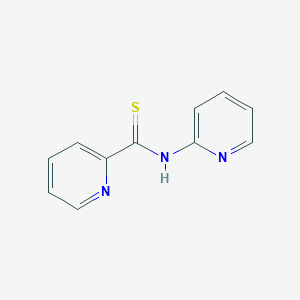

N-pyridin-2-ylpyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWOJXZJIZUKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353743 | |

| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39122-38-8 | |

| Record name | MLS000756413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of NSC 185058: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 185058 is a small molecule inhibitor that has garnered significant interest in cancer research due to its targeted mechanism of action. This document provides a comprehensive overview of the molecular and cellular effects of this compound, with a focus on its role as a potent inhibitor of autophagy. Through the direct inhibition of Autophagy-Related 4B (ATG4B), a critical cysteine protease, this compound effectively disrupts the autophagic process, leading to the suppression of tumor growth. This guide synthesizes key quantitative data, details essential experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Introduction

Autophagy is a catabolic process essential for cellular homeostasis, allowing for the degradation and recycling of cellular components. In the context of cancer, autophagy can play a dual role, either promoting cell survival under stress or contributing to cell death. The targeted inhibition of autophagy has emerged as a promising therapeutic strategy to enhance the efficacy of conventional cancer therapies. This compound has been identified as a specific inhibitor of this pathway, demonstrating anti-tumor activity, particularly in osteosarcoma and glioblastoma models.[1][2]

Mechanism of Action: Inhibition of ATG4B

The primary molecular target of this compound is the cysteine protease ATG4B.[1][2] ATG4B plays a crucial role in the processing of microtubule-associated protein 1 light chain 3 (LC3), a key step in the formation of autophagosomes. By inhibiting ATG4B, this compound prevents the cleavage of pro-LC3 into its active form, LC3-I, and the subsequent lipidation to form LC3-II, which is essential for autophagosome membrane elongation and closure.[3][4] This disruption of LC3 processing leads to a marked attenuation of autophagic activity.[1]

A key characteristic of this compound is its specificity. Studies have shown that its inhibitory effect on autophagy is independent of the mTOR and PtdIns3K signaling pathways, which are major regulators of autophagy.[2][3] This specificity makes this compound a valuable tool for studying the direct consequences of ATG4B inhibition.

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Quantitative Data

The inhibitory potency of this compound against ATG4B has been quantified, along with its effective concentrations in various experimental settings.

| Parameter | Value | Assay | Source |

| IC50 (ATG4B Inhibition) | 51 µM | In vitro LC3-GST cleavage assay | [5] |

| Cell-based Assay Concentration | 100 µM | Inhibition of LC3B lipidation in Saos-2 cells | [2] |

| In vivo Dosage | 100 mg/kg | Osteosarcoma xenograft model | [2] |

Key Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

In Vitro ATG4B Inhibition Assay

This assay directly measures the enzymatic activity of ATG4B and its inhibition by this compound.

-

Principle: Recombinant ATG4B cleaves a fusion protein substrate, such as LC3B-GST. The cleavage products are then resolved by SDS-PAGE and visualized.

-

Protocol:

-

Purified, active recombinant human ATG4B is incubated with the LC3B-GST fusion protein in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

-

This compound, at varying concentrations, is added to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.

-

The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).

-

The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

The samples are heated and then loaded onto a polyacrylamide gel.

-

Following electrophoresis, the gel is stained with Coomassie Brilliant Blue or subjected to Western blot analysis using anti-GST or anti-LC3B antibodies to visualize the full-length substrate and the cleavage products.

-

The intensity of the bands corresponding to the substrate and products is quantified to determine the percentage of inhibition and calculate the IC50 value.

-

Experimental Workflow: In Vitro ATG4B Inhibition

Caption: In Vitro ATG4B Inhibition Assay Workflow.

Cellular Assessment of LC3B Lipidation

This cell-based assay confirms the effect of this compound on the autophagic pathway within a cellular context.

-

Principle: The conversion of LC3-I to the lipidated form, LC3-II, is a hallmark of autophagy induction. This conversion can be monitored by Western blotting, as LC3-II migrates faster on an SDS-PAGE gel.

-

Protocol:

-

Cells (e.g., Saos-2 osteosarcoma cells) are cultured to an appropriate confluency.

-

Autophagy is induced by starvation (e.g., incubating in amino acid-free medium) or with a pharmacological agent (e.g., rapamycin).

-

Cells are treated with this compound (e.g., 100 µM) or a vehicle control for a specified duration (e.g., 2-6 hours).

-

To assess autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) can be added during the final hours of treatment to prevent the degradation of LC3-II.

-

Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE on a high-percentage polyacrylamide gel to resolve LC3-I and LC3-II.

-

Proteins are transferred to a PVDF membrane, which is then probed with a primary antibody specific for LC3B.

-

Following incubation with a secondary antibody, the bands are visualized using a chemiluminescence detection system.

-

The ratio of LC3-II to a loading control (e.g., actin or GAPDH) is quantified to assess the level of autophagy.

-

Analysis of mTOR and PtdIns3K Pathway Activity

These experiments are crucial for demonstrating the specificity of this compound.

-

mTOR Pathway Analysis:

-

Principle: The activity of the mTORC1 complex can be assessed by examining the phosphorylation status of its downstream targets, such as the ribosomal protein S6 (RPS6).

-

Method: Cells are treated with this compound, and cell lysates are analyzed by Western blot using antibodies that specifically recognize the phosphorylated form of RPS6 (e.g., phospho-S6 Ribosomal Protein (Ser235/236)). Total RPS6 levels are also measured as a control.

-

-

PtdIns3K Pathway Analysis:

-

Principle: The activity of phosphatidylinositol 3-kinase (PtdIns3K) leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This can be visualized using a fluorescently tagged protein domain that specifically binds to PIP3, such as the FYVE domain.

-

Method: Cells are transfected with a plasmid expressing a fusion protein of a fluorescent protein (e.g., RFP) and the FYVE domain (FYVE-RFP). Following treatment with this compound, the subcellular localization of the FYVE-RFP probe is examined by fluorescence microscopy. Inhibition of PtdIns3K would result in a diffuse cytoplasmic localization of the probe, whereas an active pathway leads to its recruitment to endosomal membranes.

-

In Vivo Anti-Tumor Efficacy Studies

These studies evaluate the therapeutic potential of this compound in a living organism.

-

Model: Immunocompromised mice (e.g., nude or NSG mice) are typically used for xenograft studies.

-

Protocol:

-

Human cancer cells (e.g., Saos-2) are injected subcutaneously or orthotopically into the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group, typically via intraperitoneal injection (e.g., 100 mg/kg), on a predetermined schedule. The control group receives a vehicle solution.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for LC3 lipidation to confirm target engagement in vivo).

-

Animal well-being, including body weight, is monitored throughout the experiment.

-

Conclusion

This compound is a specific and potent inhibitor of autophagy that acts through the direct inhibition of the cysteine protease ATG4B. Its ability to block the crucial LC3 lipidation step in autophagosome formation, without affecting the mTOR or PtdIns3K pathways, makes it a valuable research tool and a promising candidate for further development as an anti-cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential autophagy inhibitors.

References

An In-depth Technical Guide to the Discovery and Synthesis of the ATG4B Inhibitor NSC 185058

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of NSC 185058, a small molecule inhibitor of the cysteine protease Autophagy-Related 4B (ATG4B).

Introduction: The Role of ATG4B in Autophagy and Disease

Autophagy is a fundamental cellular process for degrading and recycling dysfunctional organelles and proteins to maintain homeostasis. This catabolic process is implicated in a wide array of physiological and pathological conditions, including cancer, neurodegenerative disorders, and infectious diseases. A key family of proteins in this pathway are the Autophagy-Related (ATG) proteins. Specifically, the cysteine protease ATG4B plays a dual and critical role in the maturation and recycling of Microtubule-associated protein 1 light chain 3 beta (LC3B), a central event in autophagosome formation.[1][2]

ATG4B first cleaves the pro-form of LC3B to expose a C-terminal glycine, yielding LC3-I. This cytosolic form is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to the burgeoning autophagosome membrane.[1][2] Subsequently, ATG4B also deconjugates LC3-II from the membrane, recycling LC3 for subsequent rounds of autophagosome formation.[1] Given its essential function, particularly in the context of cancer where autophagy can promote survival in nutrient-poor tumor microenvironments, ATG4B has emerged as a promising therapeutic target.[1][3][4] Inhibition of ATG4B can disrupt the autophagic flux, sensitizing cancer cells to stress and therapeutic agents.[3][5]

This guide focuses on this compound, a small molecule antagonist of ATG4B identified for its ability to inhibit autophagy and suppress tumor growth.[1][4]

Discovery and Synthesis of this compound

Discovery via In Silico Screening

This compound was identified through a computational, structure-based drug discovery approach.[1] Researchers performed in silico molecular docking to screen a library of 139,735 chemical compounds from the National Cancer Institute (NCI).[1] The goal was to identify molecules predicted to bind with high affinity to the active site of the ATG4B enzyme.[1] The docking scores were based on nonpolar interactions, and compounds were pre-filtered to adhere to Lipinski's rules for drug-likeness, favoring molecules with favorable solubility and bioavailability characteristics.[1] this compound emerged from this virtual screen as a promising candidate for further biochemical and cellular validation.[1]

Chemical Synthesis

The synthesis of this compound has been reported through a straightforward chemical process.[1][6][7]

Reaction: this compound is synthesized from 2-picoline and 2-aminopyridine in the presence of elemental sulfur.[1] The mixture is heated, and after removal of unreacted starting material, the product is purified by recrystallization.[1]

Detailed Protocol:

-

Combine 2-picoline (46.6 g), 2-aminopyridine (51.8 g), and elemental sulfur (47 g).[1]

-

Heat the mixture at 160°C for 18 hours.[1]

-

After the reaction, remove the bulk of unreacted methylpicoline by vacuum distillation.[1]

-

Recrystallize the resulting residue twice from absolute ethanol, filtering to remove any unreacted sulfur.[1]

-

The final product is a light brown solid.[1]

Mechanism of Action and Biological Effects

This compound functions as a direct inhibitor of ATG4B's proteolytic activity.[1][8] Molecular docking studies suggest it binds within the active site pocket of ATG4B, interacting with key catalytic residues like His280 and Asp278.[8][9] This binding prevents the enzyme from processing its primary substrate, LC3B.[1]

The primary consequences of ATG4B inhibition by this compound are:

-

Inhibition of LC3B Processing: The compound suppresses the cleavage of pro-LC3B to LC3-I and the subsequent lipidation to form LC3-II.[1][6] This blockage halts the recruitment of LC3 to the autophagosome membrane, a critical step for its formation and elongation.[10]

-

Suppression of Autophagy: By preventing LC3B lipidation, this compound effectively inhibits starvation-induced autophagy, as evidenced by a reduction in the formation of autophagic vacuoles (AVs).[1][4]

-

Independence from mTOR/PtdIns3K Pathways: The inhibitory effect of this compound on autophagy occurs without altering the activity of the upstream signaling kinases mTOR or PtdIns3K, indicating a direct and specific effect on the core autophagy machinery.[1][4]

-

Cytotoxicity in Cancer Cells: this compound has been shown to be cytotoxic to osteosarcoma (Saos-2) and glioblastoma cells, particularly under nutrient-deprived conditions, which is consistent with the inhibition of a pro-survival pathway.[1][6]

Quantitative Data Summary

The inhibitory potency and binding characteristics of this compound have been evaluated in multiple studies. The data is summarized below for direct comparison.

| Parameter | Value | Assay Type | Cell/System | Reference |

| IC₅₀ | 51 µM | In vitro ATG4B cleavage of LC3B-GST | Purified Enzyme | [1] |

| IC₅₀ | > 100 µM | In vitro FRET-based Assay | Purified Enzyme | [3] |

| Binding Affinity (Kᴅ) | 3.28 µM | Surface Plasmon Resonance (SPR) | Purified Enzyme | [3] |

| Cellular Effect | >50% reduction | Starvation-induced protein degradation | Saos-2 cells | [1] |

| Cellular Effect | Significant reduction | LC3-I to LC3-II conversion | Glioblastoma Stem Cells | [6] |

Note: Discrepancies in IC₅₀ values may arise from different assay technologies and conditions used in the respective studies.

Detailed Experimental Protocols

In Vitro ATG4B Activity Assay (LC3B-GST Cleavage)

This assay biochemically measures the ability of this compound to inhibit the proteolytic activity of purified ATG4B.

-

Reagents: Purified recombinant ATG4B, purified LC3B-GST fusion protein substrate, assay buffer.

-

Procedure: a. Incubate purified ATG4B with varying concentrations of this compound (or DMSO vehicle control) in an appropriate reaction buffer. b. Initiate the cleavage reaction by adding the LC3B-GST substrate. c. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C. d. Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: a. Separate the reaction products (uncleaved LC3B-GST, cleaved GST, and LC3B) by SDS-PAGE. b. Transfer proteins to a PVDF membrane and perform a Western blot using anti-GST or anti-LC3B antibodies. c. Quantify the band densities of the substrate and cleaved products to determine the percentage of inhibition at each concentration of this compound.[11][12] d. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.[1]

Cell-Based Autophagy Assays

This method assesses the status of LC3 processing within cells following treatment with the inhibitor.

-

Cell Culture: Plate cells (e.g., Saos-2 or glioblastoma stem cells) and allow them to adhere overnight.

-

Treatment: a. Induce autophagy by amino acid starvation (e.g., incubating in Hanks' Balanced Salt Solution) or with an inducer like rapamycin. b. Concurrently, treat the cells with various concentrations of this compound (e.g., 100 µM) or vehicle control for a specified time course (e.g., 2, 4, or 6 hours).[1]

-

Lysis and Protein Quantification: Lyse the cells, collect the total protein, and determine the concentration using a standard protein assay (e.g., BCA).

-

Analysis: a. Separate equal amounts of protein lysate via SDS-PAGE (using a 12% or 15% gel to resolve LC3-I and LC3-II). b. Perform a Western blot using a primary antibody against LC3B. c. Visualize and quantify the band intensities for LC3-I (non-lipidated) and LC3-II (lipidated). The ratio of LC3-II to LC3-I (or to a loading control like β-actin) is used as an indicator of autophagic activity. A decrease in this ratio indicates inhibition.[1][6]

This fluorescence microscopy-based assay visualizes the formation of autophagosomes.

-

Cell Culture: Use cells stably expressing a GFP-LC3B fusion protein. Plate them on glass coverslips or in imaging-compatible plates.

-

Treatment: Induce autophagy (e.g., by starvation) in the presence or absence of this compound for a set time (e.g., 4 hours).[1]

-

Fixation and Imaging: a. Fix the cells with 2% or 4% paraformaldehyde. b. Mount the coverslips onto slides. c. Visualize the cells using a fluorescence microscope.

-

Analysis: In untreated or vehicle-treated starved cells, GFP-LC3 will redistribute from a diffuse cytosolic pattern to discrete green fluorescent puncta, representing autophagosomes. In cells treated with this compound, a significant reduction in the number of these puncta per cell is expected.[1] The puncta can be quantified manually or using image analysis software like ImageJ.[1]

This cellular assay provides a quantitative readout of ATG4B activity by measuring the cleavage of a reporter construct.

-

Cell Line: Use a cell line (e.g., 293T or HuH7) engineered to express a fusion protein such as ACTB-LC3B-dNGLUC.[1] Cleavage of this substrate by endogenous ATG4B releases the Gaussia luciferase fragment (dNGLUC) into the media.

-

Treatment: Induce autophagy (with rapamycin or by starvation) and treat cells with this compound.

-

Sample Collection: Collect aliquots of the cell culture medium at specified time points.

-

Analysis: Measure the luciferase activity in the collected medium using a luminometer and an appropriate substrate. A decrease in luciferase signal in this compound-treated cells compared to controls indicates inhibition of ATG4B-mediated cleavage.[1]

Visualizations: Pathways and Workflows

References

- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy-disrupted LC3 abundance leads to death of supporting cells of human oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

NSC 185058: A Technical Guide for its Application as an Autophagy-Targeting Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. Its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it a critical area of research and a promising target for therapeutic intervention. Chemical probes that can modulate and elucidate the mechanisms of autophagy are invaluable tools for researchers. NSC 185058 has emerged as a specific inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway, offering a valuable means to dissect its role in health and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a potent and specific inhibitor of the cysteine protease ATG4B.[1] ATG4B plays a crucial role in the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a central protein in autophagosome formation. Specifically, ATG4B is responsible for the cleavage of pro-LC3 to its cytosolic form, LC3-I, and the subsequent de-lipidation of the autophagosome-associated form, LC3-II. By inhibiting ATG4B, this compound disrupts these processes, leading to a reduction in the formation of mature autophagosomes and an overall attenuation of the autophagic flux.[1] Notably, the inhibitory action of this compound on autophagy has been shown to be independent of the mTOR and PI3K signaling pathways.[1]

Quantitative Data

The inhibitory activity of this compound against ATG4B has been quantified in various assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 51 µM | In vitro cleavage of LC3B-GST by purified ATG4B. | [1] |

| IC50 | >100 µM | In vitro fluorometric enzymatic assay with fluorescent peptide substrate. | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Concentration | Effect | Reference |

| Saos-2 | 100 µM | Suppression of starvation-induced LC3B lipidation. | |

| MDA-MB-468 | Not specified | Inhibition of starvation-induced autophagy. | [1] |

| Glioblastoma Stem-like Cells (GSCs) | High concentrations | Attenuation of tumor-initiating ability and sensitization to radiation therapy. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments to study autophagy modulation by this chemical probe.

In Vitro ATG4B Enzymatic Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of ATG4B.

Materials:

-

Purified recombinant human ATG4B

-

LC3B-GST fusion protein (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and Western blot apparatus

-

Anti-GST antibody

-

Anti-LC3B antibody

Procedure:

-

Prepare a reaction mixture containing purified ATG4B and the LC3B-GST substrate in the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using anti-GST and anti-LC3B antibodies to detect the cleaved and uncleaved substrate.

-

Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.[1]

Western Blotting for LC3-II Detection in Cultured Cells

This protocol is a standard method to assess the effect of this compound on autophagic flux by measuring the levels of LC3-II.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blot apparatus

-

Anti-LC3B antibody

-

Anti-actin or anti-tubulin antibody (as a loading control)

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations for a specific duration. Include a vehicle control (DMSO). To induce autophagy, cells can be concurrently cultured in starvation medium.

-

Lyse the cells using lysis buffer and collect the total protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with primary antibodies against LC3B and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities of LC3-II and normalize to the loading control to determine the effect of this compound on LC3-II levels.

Immunofluorescence for LC3 Puncta Formation

This imaging-based assay allows for the visualization and quantification of autophagosomes (LC3 puncta) in cells treated with this compound.

Materials:

-

Cultured cells grown on coverslips

-

Complete cell culture medium

-

Starvation medium (optional, for inducing autophagy)

-

This compound (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Anti-LC3B primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a multi-well plate.

-

Treat the cells with this compound at various concentrations. Include appropriate controls.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Quantify the number and intensity of LC3 puncta per cell to assess the impact of this compound on autophagosome formation.[4]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Specific parameters may need to be optimized for different cancer cell lines and mouse strains.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and Tween-80)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.

-

Monitor the tumor size using calipers every few days.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for autophagy markers, immunohistochemistry).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

Caption: ATG4B signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of LC3-II.

Caption: Experimental workflow for immunofluorescence analysis of LC3 puncta.

References

- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC 185058: A Novel Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 185058 has emerged as a significant small molecule inhibitor of autophagy, a fundamental cellular process implicated in both normal physiology and various disease states, including cancer. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It details its mechanism of action as a potent antagonist of ATG4B, a key cysteine protease in the autophagy pathway. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its role in cellular signaling pathways, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Properties and Structure

This compound is a small molecule with a molecular formula of C₁₁H₉N₃S and a molecular weight of 215.27 g/mol .[1] It presents as a light yellow to yellow solid.[1] The structural and identifying information for this compound is presented in Table 1.

Table 1: Chemical and Structural Properties of this compound

| Property | Value |

| IUPAC Name | N-(pyridin-2-yl)pyridine-2-carbothioamide |

| CAS Number | 39122-38-8[1] |

| Molecular Formula | C₁₁H₉N₃S[1] |

| Molecular Weight | 215.27 g/mol [1] |

| SMILES | S=C(C1=NC=CC=C1)NC2=NC=CC=C2[1] |

| Appearance | Light yellow to yellow solid[1] |

| Solubility | Soluble in DMSO (≥ 125 mg/mL)[1] |

Mechanism of Action: Inhibition of ATG4B and Autophagy

This compound functions as a direct inhibitor of Autophagy Related 4B Cysteine Peptidase (ATG4B), a crucial enzyme in the autophagy cascade.[1][2] ATG4B is responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) to its mature form, LC3-I, and its subsequent lipidation to LC3-II, a key step in autophagosome formation.[3] By inhibiting ATG4B, this compound effectively blocks the lipidation of LC3B, thereby attenuating autophagic activity.[2][4]

A significant aspect of this compound's mechanism is its specificity. Studies have shown that it does not affect the mTOR or PtdIns3K signaling pathways, which are also key regulators of autophagy.[2][4] This specificity makes this compound a valuable tool for studying the precise role of ATG4B in autophagy and related cellular processes. NSC185058 is thought to interact with the catalytic triad of ATG4B, specifically in a pocket containing His280 and Asp278.[5]

Caption: Mechanism of action of this compound in the autophagy pathway.

Biological Activity and Therapeutic Potential

The inhibitory effect of this compound on autophagy has demonstrated significant biological consequences, particularly in the context of cancer. By suppressing autophagy, which can act as a pro-survival mechanism for cancer cells under stress, this compound has been shown to decrease the tumorigenicity of glioblastoma (GBM) cells and enhance the anti-tumor activity of radiation therapy.[1] Furthermore, it has been shown to attenuate the growth of osteosarcoma tumors.[2]

The cytotoxic effects of this compound are more pronounced in cancer cells under nutrient-deprived conditions, consistent with its role as an autophagy inhibitor.[2] This suggests a potential therapeutic strategy where this compound could be used to sensitize cancer cells to conventional therapies or to exploit the metabolic vulnerabilities of tumors.

Table 2: Quantitative Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (ATG4B cleavage of LC3B-GST) | 51 μM | In vitro | [2] |

Experimental Protocols

In Vitro ATG4B Activity Assay

This protocol is based on the methodology described by Li et al. and is used to determine the inhibitory effect of this compound on the enzymatic activity of ATG4B.[2]

Workflow:

Caption: Workflow for the in vitro ATG4B activity assay.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant ATG4B enzyme and a substrate such as LC3B fused to Glutathione S-transferase (GST).

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures. A DMSO control should be included.

-

Incubation: Incubate the reactions at 37°C for a specified time to allow for enzymatic cleavage of the substrate.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Analysis: Separate the protein products by SDS-PAGE and visualize them by Western blotting using an antibody against GST or LC3B.

-

Quantification: Quantify the band intensities of the full-length substrate and the cleaved products.

-

IC₅₀ Determination: Calculate the concentration of this compound that results in 50% inhibition of ATG4B activity.

Cellular Autophagy Assay (LC3B Lipidation)

This protocol is used to assess the effect of this compound on autophagy in a cellular context by monitoring the conversion of LC3-I to LC3-II.

Workflow:

Caption: Workflow for the cellular autophagy assay.

Methodology:

-

Cell Culture: Plate cells (e.g., Saos-2 osteosarcoma cells or glioblastoma cells) and allow them to adhere.

-

Autophagy Induction: Induce autophagy by methods such as amino acid starvation or treatment with an mTOR inhibitor like rapamycin.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period.

-

Protein Extraction: Lyse the cells and collect the total protein lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE and perform a Western blot using a primary antibody specific for LC3B.

-

Analysis: Visualize and quantify the bands corresponding to LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio upon treatment with this compound indicates inhibition of autophagy.

Conclusion

This compound is a valuable chemical probe for studying the role of ATG4B in autophagy and holds promise as a lead compound for the development of novel anticancer therapeutics. Its specific mechanism of action and demonstrated efficacy in preclinical models of cancer warrant further investigation. This guide provides a foundational resource for researchers to design and execute studies involving this compound, with the aim of advancing our understanding of autophagy and its therapeutic manipulation.

References

NSC 185058 CAS number and molecular weight

This guide provides a comprehensive overview of NSC 185058, a small molecule inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of autophagy and its therapeutic targeting.

Core Properties of this compound

This compound is a potent antagonist of ATG4B, a key cysteine protease involved in the initiation of autophagy.[1] Its inhibitory action on ATG4B disrupts the formation of autophagosomes, leading to a marked reduction in autophagic activity.[1][2]

| Property | Value | Reference |

| CAS Number | 39122-38-8 | [1][3][4] |

| Molecular Formula | C₁₁H₉N₃S | [1][2][4] |

| Molecular Weight | 215.27 g/mol | [1][4][5] |

| IUPAC Name | N-pyridin-2-ylpyridine-2-carbothioamide | [4] |

| Purity | ≥98% | [2] |

| Appearance | Light yellow to yellow solid | [1] |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Solvent | Solubility | Reference |

| DMSO | ≥ 125 mg/mL (580.67 mM) | [1][5] |

| DMF | 30 mg/mL | [2] |

| Ethanol | 2.5 mg/mL | [2] |

Storage Conditions:

-

Solid: 4°C, protected from light.[1]

-

Stock Solution (in DMSO): -80°C for up to 6 months, or -20°C for up to 1 month, protected from light.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Mechanism of Action and Signaling Pathway

This compound functions by directly inhibiting the enzymatic activity of ATG4B.[6] In the autophagy pathway, ATG4B is responsible for cleaving the C-terminus of pro-LC3 (and other ATG8 family members) to expose a glycine residue. This processed form, LC3-I, is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is essential for autophagosome membrane elongation.[7][8]

By inhibiting ATG4B, this compound blocks both the initial processing of pro-LC3 and the recycling (delipidation) of LC3-II from the autophagosome membrane.[7] This leads to a reduction in LC3B lipidation and the suppression of autophagosome formation.[2][6] Notably, the inhibitory effect of this compound on autophagy is independent of the mTOR and PI3K signaling pathways, which are other key regulators of this process.[2][3][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

This assay biochemically measures the inhibitory effect of this compound on the cleavage of an LC3B-GST fusion protein by purified ATG4B.[2][6]

-

Materials: Purified ATG4B enzyme, LC3B-GST substrate, assay buffer, this compound.

-

Procedure:

-

Prepare a reaction mixture containing purified ATG4B in an appropriate assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the LC3B-GST substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-GST antibody to detect both the full-length LC3B-GST and the cleaved GST fragment.

-

Quantify the band intensities to determine the extent of cleavage and calculate the IC₅₀ value for this compound. The reported IC₅₀ for this assay is 51 µM.[2]

-

This cell-based assay assesses the ability of this compound to inhibit the conversion of LC3-I to LC3-II, a hallmark of autophagy.[6][9]

-

Cell Lines: Saos-2, MDA-MB-468, or other cell lines suitable for autophagy studies.[6]

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Induce autophagy by amino acid starvation (e.g., incubating in Krebs-Heinseleit medium) or with a pharmacological agent like rapamycin.[6]

-

Treat the cells with various concentrations of this compound (e.g., 100 µM) or vehicle control for a set time course (e.g., 2, 4, or 6 hours).[9]

-

Lyse the cells and collect total protein.

-

Separate protein lysates via SDS-PAGE (using a higher percentage acrylamide gel, e.g., 12-15%, to resolve LC3-I and LC3-II).

-

Perform a Western blot using an anti-LC3B antibody.

-

Quantify the band densities for both LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio in this compound-treated cells compared to the control indicates inhibition of autophagy.

-

This protocol describes the use of this compound in a mouse xenograft model to evaluate its anti-tumor efficacy.[6][8]

-

Animal Model: Immunodeficient mice (e.g., nu/nu female mice).[6]

-

Cell Line: Osteosarcoma (Saos-2) or glioblastoma cells.[1][6]

-

Procedure:

-

Inject tumor cells subcutaneously into the flanks of the mice.

-

Once tumors are established (e.g., after 7 days), randomize the mice into treatment and control groups.[6]

-

Formulation: Prepare this compound for injection. A common formulation involves dissolving a DMSO stock solution into corn oil or a mixture of PEG300, Tween-80, and saline.[1][3]

-

Administer this compound via intraperitoneal (IP) injection at a specified dose (e.g., 100 mg/kg body weight) and schedule (e.g., three times a week).[6][8] The control group receives the vehicle only.

-

Monitor tumor growth regularly using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., electron microscopy to observe autophagic vacuoles or immunohistochemistry).[6][8]

-

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for evaluating a potential ATG4B inhibitor like this compound, from initial screening to in vivo validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Foundational Science of ATG4B Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in maintaining cellular homeostasis. Dysregulation of this pathway is implicated in a range of human diseases, including cancer and neurodegenerative disorders. At the heart of the autophagy machinery lies Autophagy-Related 4B (ATG4B), a cysteine protease with a dual and indispensable role. It is responsible for the initial processing of microtubule-associated protein 1 light chain 3 (LC3) precursors and for the subsequent deconjugation of LC3 from phosphatidylethanolamine (PE) on the autophagosome membrane. This precise regulation of LC3 lipidation and delipidation is essential for autophagosome maturation and substrate sequestration. Given its central function, ATG4B has emerged as a compelling therapeutic target for modulating autophagic activity in various disease contexts. This technical guide delves into the foundational science of ATG4B inhibition, providing an in-depth overview of its mechanism of action, regulation, and the methodologies employed to study its inhibition.

Molecular Architecture and Mechanism of ATG4B

ATG4B belongs to the C54 family of cysteine proteases and possesses a canonical catalytic triad composed of Cysteine 74, Aspartate 278, and Histidine 280.[1] Its structure features a papain-like fold and a smaller alpha/beta-fold domain, which is crucial for recognizing and binding its ATG8 family substrates, including LC3 and GABA type A receptor-associated protein (GABARAP).[2] The catalytic activity of ATG4B is tightly regulated by a conformational change. In its inactive state, the active site cleft is masked by a regulatory loop.[2] Upon binding to its substrate, such as pro-LC3, this loop is displaced, allowing the C-terminal tail of the substrate to access the active site for cleavage.[3]

The activity of ATG4B is further modulated by a complex network of post-translational modifications (PTMs), which fine-tune its function in response to cellular signals.[4] These modifications include:

-

Phosphorylation: Phosphorylation at different sites can either enhance or inhibit ATG4B activity. For instance, phosphorylation at Ser-383 and Ser-392 has been shown to increase its hydrolase activity, while phosphorylation at Ser-316 by ULK1 can inhibit it.[4][5]

-

Oxidation: Reactive oxygen species (ROS) can lead to the formation of a disulfide bond between Cys292 and Cys361, which has been shown to inactivate ATG4B, thereby regulating autophagic flux under oxidative stress.[6]

-

Acetylation: The acetylation status of ATG4B, regulated by acetyltransferases and deacetylases, can also influence its enzymatic activity.[4]

-

Ubiquitination and S-nitrosylation: These modifications add further layers of control to ATG4B function, highlighting the intricate regulatory network governing autophagy.[4]

ATG4B in Disease and as a Therapeutic Target

The critical role of ATG4B in autophagy positions it as a key player in various pathological conditions. In oncology, elevated ATG4B expression has been observed in several cancers, including colorectal cancer, where it has been linked to tumor progression.[1][7][8] By promoting autophagy, ATG4B can help cancer cells survive the harsh microenvironment of a tumor, which is often characterized by nutrient deprivation and hypoxia. Therefore, inhibiting ATG4B presents a promising strategy to sensitize cancer cells to chemotherapy and other targeted therapies.[9] Beyond cancer, the dysregulation of ATG4B-mediated autophagy is also implicated in neurodegenerative diseases and other conditions, making it a target of broad therapeutic interest.

Quantitative Data on ATG4B Inhibitors

A number of small molecule inhibitors of ATG4B have been identified through various screening methods. The table below summarizes some of the key inhibitors and their reported potencies.

| Inhibitor | IC50 Value | Assay Method | Mechanism of Action |

| S130 | 3.24 µM | FRET assay | Binds to a site near the catalytic pocket, inhibiting ATG4B activity.[10] |

| NSC185058 | ~50 µM (cellular) | Cell-based assay | Interacts with the pocket containing the catalytic triad residues His280 and Asp278.[11][12] |

| Tioconazole | 1.8 µM | FRET assay | An antifungal drug repurposed as an ATG4B inhibitor. |

| UAMC-2526 | 2.3 µM | Not specified | A potent inhibitor identified through screening efforts. |

| FMK-9a | 260 nM | Not specified | A highly potent inhibitor of ATG4B. |

| Aurin tricarboxylic acid | 4.4 µM | FRET-based assay | Identified from a screen of bioactive compounds.[12] |

| Hypericin | 57 µM | FRET-based assay | Identified from a screen of bioactive compounds.[12] |

| Ebselen | 189 nM | FRET-based assay | Covalently binds to the catalytic Cys74 residue. |

| MJO445 | 12.7 µM | In vitro biochemical assay | A derivative of NSC185058 with improved potency.[11] |

Experimental Protocols

In Vitro ATG4B Activity Assays

1. Gel-Based ATG4B Cleavage Assay

This assay directly measures the enzymatic activity of ATG4B by monitoring the cleavage of a recombinant substrate.

-

Materials:

-

Recombinant purified ATG4B protein.

-

Recombinant substrate, e.g., LC3-GST fusion protein.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against the tag (e.g., anti-GST) or LC3.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a fixed concentration of the LC3-GST substrate (e.g., 5 µg), and varying concentrations of recombinant ATG4B.

-

For inhibitor studies, pre-incubate ATG4B with the inhibitor for a specified time (e.g., 30 minutes) at 37°C before adding the substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the protein fragments by SDS-PAGE and visualize the cleavage products (e.g., cleaved GST) by Coomassie Brilliant Blue staining or by Western blotting using an appropriate antibody.

-

Quantify the band intensities to determine the extent of cleavage and ATG4B activity.

-

2. FRET-Based High-Throughput Screening Assay

This fluorescence resonance energy transfer (FRET)-based assay is suitable for high-throughput screening of ATG4B inhibitors.[13]

-

Materials:

-

Recombinant purified ATG4B protein.

-

FRET-based substrate, e.g., a fusion protein of a fluorescent donor (like CFP) and acceptor (like YFP) flanking an LC3 cleavage site (e.g., CFP-LC3-YFP).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA.

-

384-well microplates.

-

A microplate reader capable of measuring FRET.

-

-

Procedure:

-

Dispense the test compounds into the wells of a 384-well plate.

-

Add a solution of recombinant ATG4B to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence of both the donor (e.g., CFP at 477 nm) and the acceptor (e.g., YFP at 527 nm) upon excitation at the donor's excitation wavelength (e.g., 434 nm).

-

Calculate the ratio of acceptor to donor emission. A decrease in this ratio indicates cleavage of the FRET substrate and thus ATG4B activity. Inhibition is observed as a smaller decrease in the FRET ratio compared to the control.

-

Cell-Based Autophagy Flux Assays

1. LC3 Turnover Assay (Western Blot)

This assay measures the accumulation of LC3-II in the presence of a lysosomal inhibitor to assess autophagic flux.

-

Materials:

-

Cells of interest.

-

Cell culture medium and supplements.

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).

-

Lysis buffer.

-

SDS-PAGE and Western blotting reagents.

-

Anti-LC3 antibody and an antibody for a loading control (e.g., anti-GAPDH).

-

-

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with the ATG4B inhibitor or vehicle control for the desired duration.

-

In the final hours of the treatment (e.g., 2-4 hours), add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.

-

Harvest the cells and prepare protein lysates.

-

Separate the proteins by SDS-PAGE and perform a Western blot using an anti-LC3 antibody.

-

Quantify the band intensities of LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A decrease in this difference upon treatment with an ATG4B inhibitor indicates reduced autophagic flux.

-

2. Tandem Fluorescent-Tagged LC3 (mCherry-EGFP-LC3) Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagosome maturation into autolysosomes.

-

Materials:

-

Cells stably expressing the mCherry-EGFP-LC3 tandem construct.

-

Fluorescence microscope with appropriate filters.

-

Image analysis software.

-

-

Procedure:

-

Plate the cells expressing mCherry-EGFP-LC3 on coverslips or in imaging-compatible plates.

-

Treat the cells with the ATG4B inhibitor or vehicle control.

-

Acquire fluorescence images of the cells. EGFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable.

-

Autophagosomes will appear as yellow puncta (co-localization of mCherry and EGFP), while autolysosomes will appear as red puncta (mCherry only).

-

Quantify the number of yellow and red puncta per cell. An inhibition of ATG4B is expected to alter the ratio of autophagosomes to autolysosomes, providing a measure of its impact on autophagic flux.

-

Visualizations

Caption: ATG4B's dual role in the LC3 conjugation pathway.

Caption: Workflow for ATG4B inhibitor screening.

Caption: Mechanism of ATG4B inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structural basis for the specificity and catalysis of human Atg4B responsible for mammalian autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ATG4B and pS383/392-ATG4B serve as potential biomarkers and therapeutic targets of colorectal cancer - ProQuest [proquest.com]

- 9. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on NSC 185058 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 185058 has emerged as a molecule of interest in oncology research due to its targeted inhibition of Autophagy-related 4B cysteine peptidase (ATG4B). Autophagy, a cellular self-degradation process, plays a dual role in cancer, promoting survival under stress conditions but also potentially leading to cell death. By targeting ATG4B, a key enzyme in the autophagy pathway, this compound presents a promising strategy for modulating this process for therapeutic benefit. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, focusing on its mechanism of action, effects on cancer cell viability, and its influence on critical cellular processes such as apoptosis and the cell cycle.

Core Mechanism of Action: Inhibition of ATG4B

This compound functions as a direct inhibitor of ATG4B, a cysteine protease crucial for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in autophagosome formation. The inhibitory activity of this compound against ATG4B has been quantified in vitro, demonstrating a half-maximal inhibitory concentration (IC50) of 51 μM.[1] This inhibition of ATG4B's enzymatic activity disrupts the lipidation of LC3B, a critical event for the elongation and closure of the autophagosome membrane. Consequently, the overall process of autophagy is suppressed in cancer cells treated with this compound.[1]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the currently available quantitative data on the in vitro effects of this compound in various cancer cell lines.

| Parameter | Value | Assay Type | Reference |

| ATG4B Inhibition IC50 | 51 μM | In vitro enzymatic assay | [1] |

| Cancer Cell Line | Effect | Assay Type | Observations | Reference |

| Saos-2 (Osteosarcoma) | Cytotoxic | Cell Viability Assay | Cytotoxicity is more pronounced under amino acid deprivation. | [1] |

| MDA-MB-468 (Breast Cancer) | Inhibition of Autophagy | Not specified | Inhibits starvation-induced autophagy. | [1] |

| Glioblastoma Stem Cells (GSCs) | Attenuation of Tumor-Initiating Ability | Not specified | Sensitizes glioblastoma cells to radiation therapy. |

Further quantitative data on cytotoxicity (IC50 values), apoptosis induction, and cell cycle arrest in a broader range of cancer cell lines are areas of ongoing investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in PI staining solution and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to determine if this compound induces cell cycle arrest at a specific phase.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-mediated inhibition of autophagy.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for evaluating the in vitro effects of this compound.

Conclusion and Future Directions

The preliminary data on this compound indicate that it is a promising inhibitor of autophagy with cytotoxic effects against cancer cells, particularly osteosarcoma. Its mechanism of action through the inhibition of ATG4B is well-defined. However, to fully elucidate its therapeutic potential, further in-depth studies are required. Future research should focus on:

-

Determining the cytotoxic IC50 values of this compound across a diverse panel of cancer cell lines.

-

Quantifying the induction of apoptosis and the specific effects on cell cycle progression in various cancer cell types.

-

Investigating the in vivo efficacy of this compound in preclinical animal models of different cancers.

-

Exploring potential synergistic effects when combined with conventional chemotherapeutic agents or radiation therapy.

A thorough understanding of these aspects will be crucial for the continued development of this compound as a potential anti-cancer therapeutic.

References

NSC 185058: A Technical Guide to its Effects on LC3 Processing and Lipidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 185058 is a small molecule inhibitor that has been identified as a potent antagonist of Autophagy-related 4B cysteine peptidase (ATG4B).[1][2] This technical guide provides an in-depth analysis of the effects of this compound on the crucial autophagy-related processes of LC3 (Microtubule-associated protein 1A/1B-light chain 3) processing and lipidation. By inhibiting ATG4B, this compound effectively curtails the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), thereby suppressing autophagic activity.[1][3] This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to LC3 Processing and Lipidation in Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. A key event in the formation of the autophagosome, the central organelle of autophagy, is the conjugation of LC3 to phosphatidylethanolamine (PE) on the autophagosomal membrane. This process, known as LC3 lipidation, involves a series of steps:

-

LC3 Processing: Newly synthesized pro-LC3 is cleaved by the cysteine protease ATG4B to expose a C-terminal glycine residue, forming the cytosolic LC3-I.

-

LC3 Activation and Conjugation: LC3-I is then activated by an E1-like enzyme (ATG7) and transferred to an E2-like enzyme (ATG3).

-

LC3 Lipidation: Finally, the ATG12-ATG5-ATG16L1 complex, acting as an E3-like ligase, facilitates the conjugation of LC3-I to PE, resulting in the formation of LC3-II, which is stably associated with the autophagosome membrane.

The conversion of LC3-I to LC3-II is a hallmark of autophagy induction and is widely used as a marker to monitor autophagic activity.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of ATG4B.[1] By binding to the active site of ATG4B, this compound prevents the initial processing of pro-LC3 and the subsequent de-lipidation of LC3-II from the autophagosome membrane, a process also mediated by ATG4B.[1] This inhibition of ATG4B activity leads to a dose-dependent reduction in the levels of lipidated LC3B (LC3-II), thereby blocking autophagosome formation and maturation.[1] Notably, the inhibitory effect of this compound on autophagy has been shown to be independent of the mTOR and PtdIns3K signaling pathways, which are major regulators of autophagy.[1][4]

Quantitative Effects of this compound on ATG4B Activity and LC3 Lipidation

The inhibitory potency of this compound against ATG4B has been quantified in various studies. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for ATG4B activity | 51 μM | In vitro cleavage assay | [1] |

| Inhibition of starvation-induced LC3B lipidation | Effective at 100 μM | Saos-2 (osteosarcoma) cells | [1][5] |

| Inhibition of LC3-I to LC3-II conversion | Significant reduction at high concentrations | Glioblastoma stem cells | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on LC3 processing and lipidation.

In Vitro ATG4B Cleavage Assay

This assay directly measures the enzymatic activity of ATG4B and its inhibition by this compound.

-

Materials:

-

Purified recombinant ATG4B enzyme.

-

LC3B-GST fusion protein as a substrate.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

-

SDS-PAGE gels and Western blot apparatus.

-

Antibodies: Anti-GST, Anti-LC3B.

-

-

Procedure:

-

Incubate a fixed concentration of purified ATG4B with varying concentrations of this compound in the assay buffer for a predetermined time at 37°C.

-

Add the LC3B-GST substrate to initiate the cleavage reaction.

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products (uncleaved LC3B-GST, cleaved GST, and LC3B) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using anti-GST and anti-LC3B antibodies to visualize the cleavage products.

-

Quantify the band intensities to determine the extent of cleavage and calculate the IC50 value for this compound.[1]

-

Cellular Assay for LC3B Lipidation

This assay assesses the effect of this compound on the conversion of LC3-I to LC3-II in a cellular context.

-

Materials:

-

Cell line of interest (e.g., Saos-2 cells stably expressing GFP-LC3B).[1]

-

Cell culture medium and supplements.

-

This compound.

-

Autophagy inducer (e.g., starvation by incubating in Earle's Balanced Salt Solution, EBSS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE gels and Western blot apparatus.

-

Antibodies: Anti-LC3B or Anti-GFP.

-

-

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specific duration (e.g., 2-6 hours).[1]

-

Induce autophagy by replacing the culture medium with a starvation medium (e.g., EBSS) for a defined period (e.g., 2-4 hours). Include control groups with complete medium.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE. It is crucial to use a gel system that can resolve the small difference in molecular weight between LC3-I and LC3-II (e.g., 12-15% polyacrylamide gels).

-

Perform Western blotting using an anti-LC3B or anti-GFP antibody.

-

Quantify the band intensities of LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., β-actin) to assess the level of LC3 lipidation.[1]

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on LC3 processing.

Experimental Workflow for Assessing LC3 Lipidation

Caption: Workflow for analyzing this compound's effect on LC3 lipidation.

Conclusion

This compound is a valuable research tool for studying the role of ATG4B and autophagy in various physiological and pathological processes. Its specific inhibitory action on LC3 processing and lipidation provides a targeted approach to modulate autophagic flux. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to investigate the intricacies of autophagy and its potential as a therapeutic target.

References

- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

Specificity of NSC 185058 for ATG4B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of various diseases, including cancer. The cysteine protease Autophagy Related 4B (ATG4B) is a key enzyme in the autophagy pathway, responsible for the processing and delipidation of microtubule-associated protein 1 light chain 3 (LC3), a crucial step in autophagosome formation. Consequently, ATG4B has emerged as a promising therapeutic target for modulating autophagy in disease. NSC 185058 is a small molecule inhibitor of ATG4B that has been instrumental in studying the role of this enzyme in cellular processes. This technical guide provides a comprehensive overview of the specificity of this compound for ATG4B, including quantitative data, detailed experimental protocols, and relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound Inhibition

| Target | Assay Type | Substrate | IC50 (µM) | Reference |

| ATG4B | In vitro cleavage assay | LC3B-GST | 51 | [1] |

Table 1: Inhibitory Activity of this compound against ATG4B. This table presents the half-maximal inhibitory concentration (IC50) of this compound for human ATG4B.

| Target Isoform | Effect of this compound | Assay Type | Substrate | Quantitative Data | Reference |

| ATG4A | Inhibition | In vitro cleavage assay | GABARAPL2/GATE16-GST | Suppressed cleavage | [1] |

| ATG4C | Not reported | - | - | - | |

| ATG4D | Not reported | - | - | - |

Table 2: Activity of this compound against other ATG4 Isoforms. This table summarizes the reported effects of this compound on other members of the ATG4 family. Direct IC50 values for these isoforms are not currently available. It is noteworthy that ATG4A has a significantly lower catalytic efficiency for LC3B compared to ATG4B.[1]

| Pathway Component | Effect of this compound | Cell Line | Assay | Reference |

| mTOR | No effect | Saos-2 | Western Blot (Phospho-p70S6K) | [1] |

| PtdIns3K | No effect | Saos-2 | Western Blot (Phospho-AKT) | [1] |

Table 3: Selectivity of this compound against Key Autophagy-Related Kinases. This table demonstrates the specificity of this compound for ATG4B by highlighting its lack of effect on the mTOR and PtdIns3K signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the specificity of this compound for ATG4B.

In Vitro ATG4B Cleavage Assay using LC3B-GST

This assay biochemically assesses the ability of this compound to inhibit the proteolytic activity of ATG4B on its substrate, LC3B, which is fused to Glutathione S-transferase (GST) for ease of purification and detection.

Materials:

-

Recombinant human ATG4B

-

Recombinant LC3B-GST fusion protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 150 mM NaCl, 1 mM EDTA, 1 mM DTT[2]

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels

-

Coomassie Brilliant Blue stain or antibodies for Western blotting (anti-GST and/or anti-LC3)

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant ATG4B (e.g., 0.25 µg), and varying concentrations of this compound or DMSO vehicle control.[2]

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Initiate the reaction by adding the LC3B-GST substrate (e.g., 5 µg) to the mixture.[2]

-

Incubate the reaction at 37°C for a defined period (e.g., 0-60 minutes).[2]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

-

Resolve the protein samples on an SDS-PAGE gel.

-

Visualize the cleavage products (cleaved GST and LC3B-I) by Coomassie staining or Western blotting.

-

Quantify the band intensities of the substrate and cleavage products to determine the percentage of inhibition at each this compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular LC3 Lipidation Assay by Western Blot

This cell-based assay evaluates the effect of this compound on the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II, a key indicator of autophagy induction.

Materials:

-

Cell line of interest (e.g., Saos-2, HeLa)

-

Complete cell culture medium